4-Amino-3-methylbenzene-1-thiol

Description

Properties

IUPAC Name |

4-amino-3-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRYCJCMAGAZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Chemical Intermediate

An In-Depth Technical Guide to 4-Amino-3-methylbenzene-1-thiol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

4-Amino-3-methylbenzene-1-thiol, identified by the CAS Number 859763-12-5 , is an aromatic aminothiol that serves as a highly valuable and versatile building block in synthetic chemistry.[1] Its unique structure, featuring a nucleophilic thiol group, a reactive amino group, and a strategically placed methyl group on a benzene ring, makes it a precursor for a diverse range of complex molecules. While not a therapeutic agent itself, its utility in the synthesis of heterocyclic scaffolds, functionalized polymers, and as a key component in bioconjugation reactions positions it as a compound of significant interest for professionals in drug discovery and materials science. This guide provides a comprehensive overview of its properties, synthesis, handling, and applications, grounded in established scientific principles and safety protocols.

Part 1: Core Physicochemical and Structural Characteristics

The functionality and potential applications of 4-Amino-3-methylbenzene-1-thiol are dictated by its fundamental chemical and physical properties.

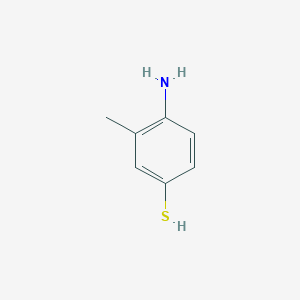

Chemical Structure

The molecule consists of a benzene ring substituted with an amino (-NH2) group, a methyl (-CH3) group, and a thiol (-SH) group. The amino and thiol groups are positioned para to each other, with the methyl group adjacent to the amino group.

Caption: Chemical structure of 4-Amino-3-methylbenzene-1-thiol.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| CAS Number | 859763-12-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₉NS | PubChem[2] |

| Molecular Weight | 139.22 g/mol | PubChem[2] |

| Synonyms | 4-amino-3-methylbenzenethiol | Sigma-Aldrich[1] |

| InChI Key | CRRYCJCMAGAZIH-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Part 2: Reactivity and Synthetic Utility

The synthetic value of 4-Amino-3-methylbenzene-1-thiol stems from the distinct reactivity of its functional groups.

-

Thiol (-SH) Group: As a soft nucleophile, the thiol group is highly reactive towards electrophiles.[3] It readily participates in S-alkylation, S-acylation, and addition reactions. Its propensity for oxidation to form disulfides (-S-S-) is a key reaction pathway that can be used strategically or must be prevented through the use of inert atmospheres. In drug development, thiol groups are crucial for metal chelation, antioxidant activity, and for site-specific bioconjugation with reagents like maleimides.[3][4]

-

Amino (-NH₂) Group: The amino group is a primary amine, exhibiting characteristic nucleophilicity and basicity. It can be acylated to form amides, alkylated, or undergo diazotization when treated with nitrous acid. This diazonium intermediate is highly versatile and can be substituted with a wide range of functional groups.[5]

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves, influencing the regioselectivity of further functionalization.

-

Methyl (-CH₃) Group: The presence of the methyl group is not trivial. In medicinal chemistry, the addition of a methyl group—often termed the "magic methyl" effect—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[6] It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable hydrophobic interactions, and influence the overall conformation of the molecule.[6]

Part 3: Applications in Research and Development

Synthesis of Heterocyclic Scaffolds

The ortho-relationship between the amino and thiol groups in analogous compounds is a classic precursor for the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities. While this specific isomer has a para-relationship, its functional groups are still prime candidates for constructing other complex heterocyclic systems, such as triazoles, which are known for their diverse pharmacological profiles.[7][8] The amino group can react with carbonyl compounds to form Schiff bases, which can then undergo further cyclization reactions.[8]

Bioconjugation and Radiopharmaceutical Development

The high nucleophilicity and relatively low abundance of free thiols in biological systems (compared to amines) make them ideal targets for site-specific modification of biomolecules.[4] Maleimide-based reagents, for instance, react selectively with thiols under mild, aqueous conditions to form stable thioether bonds.[4] This makes thiol-containing molecules like 4-Amino-3-methylbenzene-1-thiol valuable as linkers or prosthetic groups for attaching drugs, imaging agents, or radiolabels to proteins and antibodies, a critical technology in the development of diagnostics and therapeutics.[4]

Functional Polymer Synthesis

Thiol-containing monomers can be polymerized to create materials with unique properties. For example, polymers functionalized with thiols have been synthesized for applications in heavy metal adsorption from aqueous solutions, demonstrating the utility of the thiol group's affinity for metals.[9] The presence of the amino group on 4-Amino-3-methylbenzene-1-thiol offers an additional site for polymerization or post-polymerization modification, enabling the creation of multifunctional materials.

Part 4: Safety, Handling, and Experimental Protocols

Trustworthiness in the laboratory begins with a rigorous adherence to safety. The information below is synthesized from representative Safety Data Sheets (SDS) for structurally similar aminothiols and should be treated as a baseline for safe laboratory practice.

Hazard Identification and Personal Protective Equipment (PPE)

Aminothiols are often classified as hazardous. They can be toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation or damage.[10][11] Many also have a strong, unpleasant odor ("stench").[11]

GHS Hazard Summary (Typical for Aminothiols)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

Standard Laboratory Handling Protocol

This protocol represents a self-validating system for minimizing exposure and ensuring experimental integrity.

-

Engineering Controls: All manipulations, including weighing and transfers, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[13]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[13]

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, sparks, and open flames.[13] Incompatible materials include strong oxidizing agents and acids.[11]

-

Spill & Waste Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Dispose of contaminated material and containers as hazardous waste in accordance with local, state, and federal regulations.[12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]

-

Caption: Workflow for the safe handling of aminothiol reagents.

Conclusion

4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) is more than just a chemical entry in a catalog; it is a potent tool for molecular innovation. Its combination of reactive thiol and amino functionalities, coupled with the modulating effect of the methyl group, provides chemists with a versatile platform for constructing novel molecules with tailored properties. For researchers in drug discovery, it offers a gateway to new heterocyclic entities and advanced bioconjugation strategies. For materials scientists, it is a building block for functional polymers. A thorough understanding of its properties and a strict adherence to safety protocols are paramount to unlocking its full potential in the laboratory and beyond.

References

-

Safety Data Sheet. (n.d.). [Link]

-

CAS No : 1193-02-8| Chemical Name : 4-Amino-benzenethiol | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Synthesis of Protected Amino Thymidines and New Thiol Derivatives of the Vascular Targeting Agent Combretastatin A-4. (n.d.). [Link]

-

3-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 57100696 - PubChem. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. (2022, June 9). MDPI. [Link]

-

4-Amino-2-methylbenzene-1-thiol | C7H9NS | CID 19867385 - PubChem. (n.d.). PubChem. [Link]

-

Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (2024, March 25). Theranostics. [Link]

-

Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Medicinal Thiols: Current Status and New Perspectives - PMC. (2021, January 1). NCBI. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2018, March 6). ResearchGate. [Link]

-

4-Amino-3-methylbenzene-1-diazonium | C7H8N3+ | CID 71385530 - PubChem. (n.d.). PubChem. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). NCBI. [Link]

Sources

- 1. 4-amino-3-methylbenzene-1-thiol | 859763-12-5 [sigmaaldrich.com]

- 2. 3-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 57100696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. 4-Amino-3-methylbenzene-1-diazonium | C7H8N3+ | CID 71385530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution | MDPI [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. peptide.com [peptide.com]

Technical Guide: Structural Dynamics, Synthesis, and Applications of 4-Amino-3-methylbenzene-1-thiol

Executive Summary

4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) is a highly versatile, bifunctional organic compound characterized by the presence of both a nucleophilic primary amine and a highly reactive thiol group on a toluene scaffold. This unique structural motif makes it an invaluable building block in advanced materials science, particularly in the development of heavy metal adsorbents and coordination polymers. This whitepaper provides a comprehensive, mechanistic overview of its structural properties, a self-validating synthetic pathway, and practical laboratory applications.

Chemical Identity & Physicochemical Profiling

Understanding the exact structural parameters of 4-Amino-3-methylbenzene-1-thiol is critical for predicting its behavior in complex matrices. The molecule features an amine at the 4-position and a thiol at the 1-position, with a methyl group at the 3-position providing steric tuning.

| Property | Value / Description |

| IUPAC Name | 4-amino-3-methylbenzene-1-thiol |

| CAS Registry Number | 859763-12-5 |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol |

| SMILES String | CC1=CC(S)=CC=C1N |

| Physical State | Solid (typically crystalline) |

| Functional Groups | Primary Amine (-NH₂), Thiol (-SH) |

| Primary Application | Heavy metal adsorption, materials science () |

Mechanistic Synthesis Pathway: Causality and Design

The de novo synthesis of 4-amino-3-methylbenzene-1-thiol requires careful orchestration of protecting group chemistry and electrophilic aromatic substitution. Starting from o-toluidine (2-methylaniline), the synthesis proceeds through a four-step pathway.

Causality of Experimental Choices:

-

Amine Protection: The free amine of o-toluidine is highly susceptible to oxidation and would react violently with chlorosulfonic acid to form an unwanted sulfamic acid. Acetylation passivates the nitrogen, transforming it into a stable, ortho/para-directing acetamido group.

-

Regioselective Chlorosulfonation: The acetamido group is a stronger activating group than the methyl group. Consequently, electrophilic attack by chlorosulfonic acid is directed predominantly to the position para to the acetamido group, establishing the correct 1,4-relationship between the sulfur and nitrogen atoms.

-

Vigorous Reduction: Sulfonyl chlorides are highly oxidized (S^VI). Mild reducing agents are insufficient. The use of zinc dust in concentrated hydrochloric acid provides the necessary thermodynamic driving force to fully reduce the sulfur to a thiol (S^-II).

-

Acidic Deprotection: Finally, the robust acetamide is hydrolyzed under strongly acidic conditions to reveal the free amine, yielding the target compound.

Fig 1: Step-by-step synthetic pathway of 4-Amino-3-methylbenzene-1-thiol from o-toluidine.

Experimental Protocol: Bench-Scale Synthesis & Purification

Note: This protocol incorporates self-validating checkpoints to ensure intermediate integrity.

Step 1: Acetylation of o-Toluidine

-

Dissolve 10.7 g (0.1 mol) of o-toluidine in 50 mL of glacial acetic acid.

-

Slowly add 12 mL of acetic anhydride while stirring. The reaction is exothermic.

-

Stir for 1 hour at room temperature.

-

Validation: Pour into 200 mL of ice water. Filter the resulting white precipitate of N-(2-methylphenyl)acetamide. A melting point check should yield ~110°C.

Step 2: Chlorosulfonation

-

Cool 30 mL of chlorosulfonic acid in an ice bath to <5°C in a well-ventilated fume hood.

-

Add the dried N-(2-methylphenyl)acetamide (14.9 g, 0.1 mol) in small portions over 30 minutes, maintaining the temperature below 10°C to prevent thermal degradation.

-

Heat the mixture to 60°C for 2 hours to drive the substitution to completion.

-

Validation: Carefully pour the cooled mixture over crushed ice. Filter the precipitated 4-acetamido-3-methylbenzenesulfonyl chloride and wash with cold water.

Step 3: Reduction to Thiol

-

Suspend the wet sulfonyl chloride in 100 mL of crushed ice and 50 mL of concentrated HCl.

-

Slowly add 26 g (0.4 mol) of Zinc dust. Caution: Highly exothermic with hydrogen gas evolution.

-

Reflux the mixture for 4 hours until the solution becomes clear, indicating complete reduction.

-

Validation: A small aliquot tested with Ellman's reagent should immediately turn deep yellow, confirming the presence of free thiols.

Step 4: Deprotection & Isolation

-

Add an additional 50 mL of concentrated HCl to the reaction flask and reflux for another 6 hours to hydrolyze the amide.

-

Cool the mixture and neutralize carefully with 20% NaOH under an argon atmosphere to prevent oxidative dimerization to the disulfide.

-

Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product ().

Applications: Heavy Metal Adsorption & Coordination Chemistry

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the thiol (-SH) group is a quintessential "soft base," exhibiting exceptional affinity for "soft acids" such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).

When 4-amino-3-methylbenzene-1-thiol is utilized in materials science, the primary amine (-NH₂) acts as an anchoring point. It can be covalently grafted onto epoxy- or aldehyde-functionalized mesoporous silica or polymer resins via nucleophilic substitution or reductive amination. Once immobilized, the outward-facing thiol groups create a highly dense, selective chelating environment for heavy metal remediation ().

Fig 2: Heavy metal adsorption workflow using 4-Amino-3-methylbenzene-1-thiol functionalized matrices.

Experimental Protocol: Heavy Metal Adsorption Assay

To validate the efficacy of the functionalized material, a batch adsorption assay is employed. This protocol is designed to be self-validating through the use of control matrices and precise analytical quantification.

-

Matrix Preparation: Suspend 100 mg of 4-amino-3-methylbenzene-1-thiol-functionalized silica in 50 mL of an aqueous solution containing 50 ppm Hg²⁺ (prepared from Hg(NO₃)₂).

-

Equilibration: Agitate the suspension on an orbital shaker at 200 rpm for 120 minutes at 25°C. The pH should be buffered to 5.5 using an acetate buffer to prevent metal hydroxide precipitation while keeping the thiol deprotonated.

-

Separation: Centrifuge the mixture at 5000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove all particulate matter.

-

Quantification: Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Validation: Calculate the adsorption capacity (

) using the formula:

References

A Technical Guide to 4-Amino-3-methylbenzene-1-thiol for Researchers and Drug Development Professionals

Introduction: A Key Building Block for Advanced Therapeutics

4-Amino-3-methylbenzene-1-thiol (CAS No. 859763-12-5) is a specialized aromatic building block of significant interest to the pharmaceutical and materials science sectors.[1] Structurally, it is an aniline derivative featuring both a nucleophilic thiol (-SH) group and an amino (-NH2) group, with a methyl group providing steric and electronic modulation. This trifunctional nature makes it a versatile synthon for constructing complex molecules with tailored properties.

The strategic placement of the methyl group adjacent to the amino functionality is particularly noteworthy. In drug discovery, the introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable hydrophobic interactions, and control molecular conformation, all of which are critical parameters in the optimization of lead compounds. The parent compound, 4-aminothiophenol, is a known precursor for synthesizing CCR5 antagonists for anti-HIV-1 agents and acetylcholinesterase inhibitors; the methylated variant, 4-Amino-3-methylbenzene-1-thiol, offers a rational choice for fine-tuning the properties of such therapeutics.

This guide provides an in-depth overview of the commercial landscape, synthesis, quality control, applications, and safe handling of 4-Amino-3-methylbenzene-1-thiol, designed for scientists and professionals in drug development.

Commercial Availability and Procurement

4-Amino-3-methylbenzene-1-thiol is a specialized chemical and is not as widely stocked as its non-methylated analog. It is primarily available from suppliers that focus on diverse and rare building blocks for research and development. Procurement for large-scale synthesis may require custom synthesis arrangements.

Table 1: Commercial Suppliers of 4-Amino-3-methylbenzene-1-thiol (CAS 859763-12-5)

| Supplier | Product Number | Purity | Availability Notes |

| Sigma-Aldrich | ENA947388162 | Not specified | Sourced from Enamine; availability may be region-dependent.[1] |

| Enamine | EN300-306700 | >95% (Noted for related isomer) | A primary producer of unique building blocks, available directly or through distributors.[2] |

| ChemScene | CS-0662306 (Isomer) | ≥98% (For 2-Amino-4-methylbenzenethiol) | Often provides related isomers, indicating synthetic capability in this chemical space.[3] |

Causality Behind Supplier Choice: For researchers, initial small-quantity sourcing from a comprehensive supplier like Enamine or its distributors (e.g., Sigma-Aldrich) is logical for screening and early discovery.[1][2] These suppliers specialize in offering a vast and unique chemical space. For process development and scale-up, establishing a direct relationship with a primary manufacturer or a custom synthesis organization is crucial to ensure consistent supply and quality.

Synthesis and Chemical Properties

A robust understanding of the synthesis of 4-Amino-3-methylbenzene-1-thiol is essential for troubleshooting and potential in-house production. While multiple synthetic routes are possible, a common strategy involves the reduction and subsequent thiolation of a substituted nitroaromatic precursor.

Plausible Synthetic Pathway:

A logical and common approach in medicinal chemistry starts from a commercially available substituted benzenesulfonamide, which can be reduced to the corresponding thiol.

Caption: Plausible synthesis of 4-Amino-3-methylbenzene-1-thiol.

Causality in Synthesis: The choice of a sulfonamide precursor is advantageous as they are often stable, crystalline solids. The reduction of an aromatic sulfonamide to a thiol is a well-established transformation in organic synthesis. For instance, a method described in a Chinese patent for preparing related thiophenols involves reacting a benzenesulfonamide with potassium formate at high temperatures, followed by acidification.[4] This highlights a potential scalable, one-pot reaction strategy.

Table 2: Key Chemical Properties

| Property | Value | Source |

| CAS Number | 859763-12-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₉NS | PubChem[2] |

| Molecular Weight | 139.22 g/mol | PubChem[2] |

| InChIKey | CRRYCJCMAGAZIH-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| XLogP3 | 1.8 | PubChem[2] |

Quality Control and Analytical Methods

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A multi-pronged analytical approach is required to establish a comprehensive quality profile for 4-Amino-3-methylbenzene-1-thiol.

Caption: Quality control workflow for incoming raw material.

Key Analytical Techniques:

-

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine protons, and the thiol proton.[5][6]

-

Mass Spectrometry (MS): Confirms the molecular weight (139.22 g/mol ) and provides fragmentation patterns that can further validate the structure.[7]

-

-

Purity Assessment:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the workhorse techniques for quantifying purity and identifying impurities. For the related compound 4-aminothiophenol, GC is often cited for purity assessment, typically showing results >97.0%.

-

Protocol: Quantification of Free Thiol Content using Ellman's Reagent

This colorimetric assay provides a reliable method to quantify the concentration of the active thiol group, ensuring the material has not undergone significant oxidation to the disulfide.

Causality of Method: Ellman's reagent (DTNB) is highly specific for thiol groups. The reaction produces a chromophore, the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm. This allows for sensitive and accurate quantification using standard laboratory spectrophotometers, making it a trustworthy and self-validating system.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0.

-

DTNB Stock Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent) in 1 mL of the reaction buffer.

-

Analyte Stock Solution: Accurately weigh ~1-2 mg of 4-Amino-3-methylbenzene-1-thiol and dissolve it in a known volume (e.g., 10 mL) of an appropriate organic solvent like methanol or DMSO, as the thiol may have limited aqueous solubility. Further dilution may be necessary.

-

-

Assay Procedure:

-

Prepare a blank by adding 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.

-

In a separate cuvette, add 2.5 mL of reaction buffer, 50 µL of DTNB stock solution, and a small, known volume (e.g., 10-50 µL) of the diluted analyte solution.

-

Mix gently and incubate at room temperature for 15 minutes to allow the reaction to complete.

-

-

Measurement and Calculation:

-

Measure the absorbance of the sample at 412 nm using a UV-Vis spectrophotometer, zeroed against the blank.

-

Calculate the concentration of thiol using the Beer-Lambert law (A = εbc), where:

-

A = Absorbance at 412 nm

-

ε (Molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of the thiol (in M)

-

-

Applications in Research and Drug Development

The primary value of 4-Amino-3-methylbenzene-1-thiol lies in its use as a scaffold in synthetic and medicinal chemistry. The thiol and amino groups serve as reactive handles for further elaboration.

Caption: Conceptual use as a scaffold in drug synthesis.

-

Rationale for Use: A medicinal chemist would select this reagent over the simpler 4-aminothiophenol to introduce a "magic methyl" group. This strategic methylation can:

-

Block Metabolic Attack: Prevent enzymatic hydroxylation at the C3 position of the aromatic ring, potentially increasing the compound's half-life.

-

Enhance Potency: The methyl group can occupy a small hydrophobic pocket in a target protein's active site, increasing binding affinity.

-

Improve Selectivity: By altering the shape and electronics of the molecule, the methyl group can favor binding to the desired target over off-targets.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 859763-12-5 should be obtained from the supplier, the hazards can be reasonably inferred from the closely related and well-documented 4-aminothiophenol (CAS 1193-02-8).

-

Primary Hazards: Aromatic thiols are generally corrosive, toxic, and have a powerful, unpleasant odor. The SDS for 4-aminothiophenol indicates it causes severe skin burns and eye damage and is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including:

-

Nitrile or neoprene gloves

-

Chemical safety goggles and a face shield

-

A flame-retardant lab coat

-

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide. The recommended storage temperature is typically refrigerated (2-8°C).

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 3-Amino-4-methylbenzene-1-thiol (CID 57100696). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-amino-3-methyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

MolPort. (n.d.). Research Chemical Suppliers, Catalogs and a Searchable Molecule Database. Retrieved March 7, 2026, from [Link]

-

mVOC. (n.d.). 4-methylbenzenethiol. Retrieved March 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved March 7, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

-

U.S. Food and Drug Administration. (2025, February 13). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved March 7, 2026, from [Link]

- Bulaj, G., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.

Sources

- 1. 4-amino-3-methylbenzene-1-thiol | 859763-12-5 [sigmaaldrich.com]

- 2. 3-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 57100696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 5. 3-Methylbenzenethiol(108-40-7) 1H NMR [m.chemicalbook.com]

- 6. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]

- 7. Phenol, 4-amino-3-methyl- [webbook.nist.gov]

Engineering Nanoscale Interfaces: The Strategic Application of 4-Amino-3-methylbenzene-1-thiol in Plasmonics and Bioconjugation

Executive Summary

In the realm of nanotechnology and surface chemistry, bifunctional linker molecules are the architectural foundation of functionalized nanomaterials. While 4-aminothiophenol (4-ATP) has historically been the default choice for bridging noble metal surfaces with biological target molecules, its susceptibility to plasmon-driven artifacts and dense molecular packing often limits its utility in advanced biosensing.

This technical guide explores the advanced applications of 4-Amino-3-methylbenzene-1-thiol (4-A-3-MBT) , registered under CAS 859763-12-5[1]. By introducing a single methyl group at the 3-position (ortho to the amine), this molecule fundamentally alters the thermodynamic and kinetic landscape of self-assembled monolayers (SAMs). As a Senior Application Scientist, I will detail how this specific steric modification resolves critical bottlenecks in Surface-Enhanced Raman Scattering (SERS), electrochemical biosensing, and macromolecular bioconjugation[1][2].

Physicochemical Profiling & SAM Thermodynamics

The formation of SAMs on gold (Au) or silver (Ag) nanoparticles relies on the strong covalent affinity of the thiol (-SH) group for noble metals. However, the performance of the resulting nanoconjugate is dictated by the exposed functional groups—in this case, the amine (-NH2).

The Causality of Steric Bulk

Standard 4-ATP forms highly dense SAMs. While a dense monolayer is generally desirable for passivation, it becomes a liability during bioconjugation. When large biomolecules (e.g., IgG antibodies or long-chain aptamers) are coupled to a densely packed 4-ATP surface, they suffer from severe steric clash, leading to low conjugation efficiency and restricted conformational freedom.

By utilizing 4-A-3-MBT, the van der Waals radius of the 3-methyl group acts as a built-in spacer. This increases the molecular footprint of each linker, naturally reducing the surface density of the exposed amines. The resulting "relaxed" SAM provides optimal spatial distribution, allowing bulky macromolecules to bind more efficiently without overlapping steric penalties. Furthermore, the electron-donating nature of the methyl group subtly modulates the nucleophilicity of the adjacent amine, optimizing it for standard EDC/NHS peptide coupling[1].

Plasmonic Stability and SERS Applications

The most transformative application of 4-A-3-MBT lies in Surface-Enhanced Raman Scattering (SERS). 4-ATP is notoriously unstable under laser irradiation; it acts as a "chameleon" molecule, undergoing a rapid, plasmon-catalyzed oxidative coupling to form p,p'-dimercaptoazobenzene (DMAB)[3]. This dimerization drastically alters the Raman fingerprint during measurement, making quantitative analysis nearly impossible.

Mechanistic Divergence

The 3-methyl group in 4-A-3-MBT provides critical steric hindrance directly adjacent to the reactive amine. This physical barrier significantly raises the activation energy required for the nitrogen-nitrogen coupling reaction. Consequently, 4-A-3-MBT resists plasmon-driven diazotization, locking the molecule in its monomeric state even under intense localized electromagnetic fields. This yields a highly stable, reproducible SERS reporter tag.

Mechanistic divergence in plasmon-driven azo-coupling due to 3-methyl steric hindrance.

Experimental Protocol: Self-Validating Bioconjugation Workflow

To leverage 4-A-3-MBT effectively, researchers must adapt standard aqueous protocols. Due to the hydrophobic methyl group, 4-A-3-MBT exhibits lower aqueous solubility than 4-ATP. The following self-validating protocol ensures high-yield SAM formation and subsequent peptide bioconjugation.

Step-by-Step Methodology

-

Substrate Preparation (AuNPs): Synthesize or procure 50 nm citrate-capped gold nanoparticles (AuNPs). Validation: UV-Vis absorbance peak at ~530 nm; Zeta potential of ~ -35 mV.

-

SAM Formation: Dissolve 4-A-3-MBT in absolute ethanol to a concentration of 10 mM. Add 100 µL of this stock to 10 mL of the AuNP suspension under vigorous stirring for 12 hours.

-

Causality: Ethanol is mandatory to solubilize the methyl-substituted aromatic ring and prevent the spontaneous oxidation of thiols into disulfides.

-

-

Purification: Centrifuge at 8,000 RCF for 15 minutes. Discard the supernatant to remove unbound 4-A-3-MBT. Resuspend in a 10% ethanolic aqueous solution. Validation: Zeta potential shifts to a positive value (~ +15 mV) due to the exposed amines.

-

Surface Activation (EDC/NHS): In a separate vial, activate the carboxyl groups of the target peptide using 2 mM EDC and 5 mM NHS in MES buffer (pH 6.0) for 15 minutes.

-

Causality: MES buffer prevents the hydrolysis of the unstable O-acylisourea intermediate.

-

-

Bioconjugation: Introduce the activated peptide to the 4-A-3-MBT functionalized AuNPs. Adjust the buffer to PBS (pH 7.4) to deprotonate the surface amines, maximizing their nucleophilic attack on the NHS ester. Incubate for 2 hours.

-

Final Validation: Centrifuge and resuspend in PBS. Confirm conjugation via a negative shift in Zeta potential (reflecting the peptide's isoelectric point) and SERS mapping.

Step-by-step bioconjugation workflow utilizing 4-A-3-MBT as a bifunctional linker.

Electrochemical Biosensor Architectures

Beyond plasmonics, 4-A-3-MBT is a potent candidate for electrochemical biosensors. Traditional 4-ATP SAMs undergo complex voltammetric oxidation on gold electrodes, forming radical intermediates that couple into head-to-tail dimers[4].

When designing DNA biosensors—where a capture ssDNA is anchored to an electrodeposited nanogold electrode[2]—the stability of the linker is paramount. The 3-methyl group in 4-A-3-MBT alters the oxidation potential of the monolayer. By sterically shielding the amine, it suppresses the radical-radical coupling pathways that degrade the sensor's baseline over continuous cyclic voltammetry sweeps. This results in a highly stable dielectric layer that enhances the signal-to-noise ratio when utilizing electroactive indicators like [Ru(NH3)6]3+ for hybridization detection[2].

Quantitative Data: Comparative Analysis

To guide experimental design, the following table summarizes the critical physicochemical differences between standard 4-ATP and the methylated 4-A-3-MBT derivative.

| Parameter | 4-Aminothiophenol (4-ATP) | 4-Amino-3-methylbenzene-1-thiol (4-A-3-MBT) | Causality / Impact |

| Molecular Footprint | ~0.21 nm² | ~0.28 nm² | Methyl group increases spacing, reducing steric clash for conjugated proteins. |

| SERS Stability | Low (Rapidly dimerizes) | High (Remains Monomeric) | Steric hindrance blocks plasmon-driven azo-coupling[3]. |

| Aqueous Solubility | Moderate | Low | Requires ethanolic or mixed-solvent systems for optimal SAM formation. |

| Electrochemical Oxidation | +0.77 V (vs SSCE)[4] | > +0.85 V (Estimated) | Inductive electron donation is offset by steric shielding, stabilizing the SAM[4]. |

| Primary Application | Small molecule sensing | Large protein bioconjugation & stable SERS | Tunable spacing allows for higher biological activity of attached probes[1]. |

References

-

Benchchem. 4-Amino-3-methylbenzene-1-thiol | CAS 859763-12-5. 1

-

MilliporeSigma. Amino methylbenzene | Sigma-Aldrich.

-

Langmuir - ACS Publications. Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes.4

-

PubMed Central (PMC). Plasmonic Azobenzene Chemoreporter for Surface-Enhanced Raman Scattering Detection of Biothiols. 3

-

ResearchGate. Development of a sensitive electrochemical DNA sensor by 4-aminothiophenol self-assembled on electrodeposited nanogold electrode. 2

Sources

reactivity of the thiol group in substituted aminothiols

An In-depth Technical Guide on the Reactivity of the Thiol Group in Substituted Aminothiols

Abstract

The thiol group, a sulfur analog of an alcohol, is a potent nucleophile that plays a pivotal role in a myriad of chemical and biological processes. When present in a molecule containing an amino group, its reactivity is significantly modulated, giving rise to the unique chemical properties of aminothiols. This guide provides a comprehensive exploration of the factors governing the . We will delve into the fundamental principles of thiol-disulfide interchange, the influence of substituent effects on thiolate anion formation, and the critical role of intramolecular interactions. Furthermore, this guide will present established experimental protocols for quantifying thiol reactivity, explore the application of aminothiols in bioconjugation and drug development, and provide a forward-looking perspective on this important class of molecules.

Introduction to Aminothiols

Aminothiols are bifunctional molecules containing both an amino (-NH2) and a thiol (-SH) group. This unique combination of functional groups imparts a rich and versatile chemistry, making them essential players in various scientific disciplines, from fundamental organic chemistry to cutting-edge drug discovery.

The Thiol Group: A Nucleophilic Powerhouse

The reactivity of the thiol group is primarily attributed to the sulfur atom's ability to act as a potent nucleophile, particularly in its deprotonated form, the thiolate anion (-S⁻). The relatively low pKa of the thiol group (typically around 8-10) means that a significant population of the highly reactive thiolate species can exist at physiological pH. This inherent nucleophilicity allows thiols to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.

The Amino Group: Modulator of Reactivity

The presence of a nearby amino group can profoundly influence the reactivity of the thiol. The amino group, being basic, can engage in intramolecular interactions with the thiol group, primarily through hydrogen bonding. This interaction can stabilize the thiolate anion, thereby lowering the thiol's pKa and increasing its nucleophilicity at a given pH. The position and nature of the amino group relative to the thiol are critical determinants of this modulatory effect.

Significance in Biological Systems and Drug Development

The aminothiol motif is most famously represented by the amino acid cysteine, a fundamental building block of proteins. The thiol group of cysteine residues is responsible for the formation of disulfide bonds that stabilize protein structures, and it also plays a crucial role in the active sites of numerous enzymes. In drug development, the unique reactivity of aminothiols is exploited in the design of enzyme inhibitors, radioprotective agents, and targeted drug delivery systems.

Fundamental Principles Governing Thiol Reactivity

The reactivity of a thiol group is not an intrinsic, immutable property but is instead governed by a delicate interplay of electronic and steric factors. Understanding these principles is paramount for predicting and controlling the chemical behavior of substituted aminothiols.

The Thiol-Disulfide Interchange Reaction

One of the most characteristic reactions of thiols is the thiol-disulfide interchange, a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is central to many biological processes, including protein folding and redox signaling. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.

Caption: The Thiol-Disulfide Interchange Reaction Mechanism.

Factors Influencing Thiolate Anion Formation (pKa)

The concentration of the reactive thiolate anion is directly dependent on the pKa of the thiol group and the pH of the surrounding medium. A lower pKa indicates a more acidic thiol, which will deprotonate more readily to form the thiolate. The following factors significantly influence the pKa of the thiol in substituted aminothiols:

Electron-withdrawing groups attached to the carbon backbone near the thiol group can stabilize the thiolate anion through an inductive effect, thereby lowering the pKa. Conversely, electron-donating groups will have the opposite effect, increasing the pKa.

In aminothiols, the proximity of the amino group allows for the formation of an intramolecular hydrogen bond between the amino group's lone pair of electrons and the thiol's proton. This interaction stabilizes the protonated form of the thiol, making it less acidic and thus increasing its pKa. However, the amino group can also stabilize the thiolate anion through a dipolar effect, which can lower the pKa. The net effect depends on the specific geometry of the molecule.

If the thiol group is attached to an aromatic ring, resonance effects can come into play. Substituents on the ring that can delocalize the negative charge of the thiolate anion will lower the pKa.

Steric Hindrance

The accessibility of the thiol group to reacting partners is another critical determinant of its reactivity. Bulky substituents near the thiol can physically block the approach of other molecules, thereby reducing the reaction rate, even if the electronic properties are favorable.

The Impact of Substituent Position on Reactivity

The relative positions of the amino and thiol groups in an aminothiol have a profound impact on the molecule's chemical properties. This is largely due to the interplay of the inductive and intramolecular effects discussed previously.

α-Aminothiols

In α-aminothiols, the amino and thiol groups are attached to the same carbon atom. This close proximity can lead to significant intramolecular hydrogen bonding, which can influence the pKa of the thiol.

β-Aminothiols (e.g., Cysteine)

Cysteine is the archetypal β-aminothiol. In these molecules, the amino and thiol groups are separated by two carbon atoms. This arrangement allows for the formation of a stable five-membered ring-like structure through intramolecular hydrogen bonding, which can modulate the thiol's reactivity.

γ-Aminothiols and Beyond

As the distance between the amino and thiol groups increases in γ-aminothiols and other longer-chain aminothiols, the influence of the amino group on the thiol's pKa diminishes. In these cases, the reactivity of the thiol group approaches that of a simple alkanethiol.

Aromatic vs. Aliphatic Aminothiols

In aromatic aminothiols, such as aminothiophenols, the thiol group is directly attached to an aromatic ring. The pKa of the thiol is significantly influenced by the electronic properties of the other substituents on the ring. For instance, electron-withdrawing groups in the para position can substantially lower the pKa.

Experimental Assessment of Thiol Reactivity

To quantitatively assess the reactivity of thiol groups in substituted aminothiols, a variety of experimental techniques can be employed. These methods typically rely on monitoring the disappearance of the thiol or the appearance of a product over time.

Spectrophotometric Assays

Spectrophotometric assays are widely used for their simplicity and high throughput. These assays utilize chromogenic or fluorogenic reagents that react with thiols to produce a colored or fluorescent product that can be easily quantified.

Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a popular reagent for quantifying free thiol groups. The reaction of DTNB with a thiol produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM in a suitable buffer like phosphate buffer, pH 7.4).

-

Prepare a solution of the aminothiol of interest at a known concentration in the same buffer.

-

-

Reaction Setup:

-

In a cuvette, mix a known volume of the DTNB stock solution with the buffer.

-

Initiate the reaction by adding a small volume of the aminothiol solution.

-

-

Measurement:

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.

-

-

Calculation:

-

The concentration of the thiol can be calculated using the Beer-Lambert law (ε₄₁₂ of TNB²⁻ = 14,150 M⁻¹cm⁻¹).

-

4,4'-dipyridyl disulfide (4-PDS) is another useful reagent for thiol quantification. Its reaction with a thiol releases pyridine-4-thione, which absorbs strongly at 324 nm. This assay is particularly useful for measuring thiol concentrations in the presence of substances that interfere with the DTNB assay.

Kinetic Analysis: Determining Rate Constants

By monitoring the reaction of an aminothiol with a suitable reagent over time, it is possible to determine the second-order rate constant for the reaction. This provides a quantitative measure of the thiol's reactivity. The rate of the reaction is typically dependent on the pH, as it is the thiolate anion that is the reactive species.

Computational Approaches to Predicting Reactivity

In addition to experimental methods, computational chemistry can be a powerful tool for predicting the reactivity of substituted aminothiols. Quantum mechanical calculations can be used to determine the pKa of the thiol group and to model the transition states of reactions involving the thiol.

Case Study: Cysteine and its Derivatives in Bioconjugation

The unique reactivity of the cysteine thiol has made it a prime target for site-specific modification of proteins and other biomolecules, a process known as bioconjugation.

Cysteine as a Target for Site-Specific Modification

By introducing a cysteine residue at a specific location in a protein's sequence, researchers can create a unique chemical handle for attaching a wide variety of payloads, including fluorescent dyes, polyethylene glycol (PEG) chains, and therapeutic agents. The relatively low abundance of free cysteine residues on the surface of most proteins makes this a highly selective strategy.

Modulating Cysteine Reactivity for Selective Bioconjugation

The reactivity of a cysteine residue can be modulated by its local microenvironment within the protein structure. For example, a nearby positively charged amino acid residue can lower the pKa of the cysteine thiol, making it more reactive at neutral pH. This principle can be exploited to achieve highly selective bioconjugation at a specific cysteine residue, even in the presence of other cysteine residues.

Common Bioconjugation Reagents Targeting Thiols

A variety of electrophilic reagents have been developed for their specific reaction with thiol groups. Some of the most common classes include:

-

Maleimides: These reagents react rapidly and specifically with thiols via a Michael addition reaction to form a stable thioether bond.

-

Haloacetyls (e.g., iodoacetamide): These reagents react with thiols through a nucleophilic substitution reaction.

-

Pyridyl disulfides: These reagents react with thiols via a thiol-disulfide interchange reaction, forming a new disulfide bond.

Caption: A Generalized Workflow for Thiol-Based Bioconjugation.

Applications in Drug Development

The versatile chemistry of aminothiols has led to their incorporation into a wide range of therapeutic agents and drug delivery systems.

Cysteine Protease Inhibitors

Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. The nucleophilic thiol of this cysteine is a prime target for the design of covalent inhibitors. Many successful drugs, such as the HIV protease inhibitors, are based on this principle.

Radioprotective Agents

Aminothiols, such as amifostine, can act as radioprotective agents by scavenging free radicals generated by ionizing radiation. The thiol group is readily oxidized, thereby protecting more critical biological molecules from oxidative damage.

Mucoadhesive Polymers

Polymers containing pendant thiol groups can exhibit mucoadhesive properties. The thiol groups can form disulfide bonds with the cysteine-rich mucin glycoproteins in the mucus layer, leading to prolonged residence time and enhanced drug absorption.

Conclusion and Future Perspectives

The is a finely tuned property that is governed by a complex interplay of electronic and steric factors. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the unique chemistry of this important class of molecules. Future research in this area will likely focus on the development of novel aminothiol-based reagents with enhanced selectivity and reactivity, as well as the design of new therapeutic agents that exploit the unique properties of the aminothiol motif. The continued exploration of the subtle factors that govern thiol reactivity will undoubtedly lead to new and exciting applications in chemistry, biology, and medicine.

References

solubility of 4-Amino-3-methylbenzene-1-thiol in various solvents

An In-depth Technical Guide to the Solubility of 4-Amino-3-methylbenzene-1-thiol

Introduction

4-Amino-3-methylbenzene-1-thiol, a substituted aminothiophenol, is an organosulfur compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a primary amine, a thiol group, and a methylated aromatic ring—makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The presence of both a nucleophilic thiol and a basic amine on an aromatic scaffold allows for a wide range of chemical modifications.

A comprehensive understanding of a compound's solubility is a cornerstone of its application, influencing everything from reaction kinetics and purification methods to formulation and bioavailability in drug development.[1] This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of 4-Amino-3-methylbenzene-1-thiol. We will explore the physicochemical principles governing its solubility, provide robust experimental protocols for its determination, and discuss critical factors such as pH, temperature, and compound stability that must be considered for accurate and reproducible results.

Part 1: Theoretical Framework of Solubility

Molecular Structure and Physicochemical Properties

The solubility behavior of 4-Amino-3-methylbenzene-1-thiol is dictated by the interplay of its distinct functional groups.

-

Aromatic Ring and Methyl Group: The benzene ring substituted with a methyl group forms a nonpolar, hydrophobic core. This region favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

Amino Group (-NH₂): This is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence contributes to solubility in polar protic solvents. Under acidic conditions, the amine can be protonated to form a highly polar and water-soluble ammonium salt.[2]

-

Thiol Group (-SH): The thiol group is weakly polar and weakly acidic. Unlike the hydroxyl group in its alcohol analogue, the thiol group is a poor hydrogen bonder, leading to significantly lower water solubility compared to corresponding phenols.[3] However, it can be deprotonated under strongly basic conditions to form a soluble thiolate anion.

| Property | Value / Description | Source |

| IUPAC Name | 4-Amino-3-methylbenzenethiol | - |

| CAS Number | 859763-12-5 | |

| Molecular Formula | C₇H₉NS | |

| Molecular Weight | 139.22 g/mol | |

| Predicted pKa (Amino) | ~4-5 (for conjugate acid) | Analogy-based |

| Predicted pKa (Thiol) | ~6-7 | Analogy-based |

Principle of "Like Dissolves Like"

The dissolution process is governed by the thermodynamic principle that a solution forms when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The following diagram illustrates the key potential interactions for 4-Amino-3-methylbenzene-1-thiol.

Caption: Key solute-solvent interactions influencing solubility.

Predicted Solubility Profile

Lacking direct experimental data for 4-Amino-3-methylbenzene-1-thiol, we can make robust predictions based on its structure and data from its close analogue, 4-aminobenzenethiol.[2][4]

-

Water: Expected to be insoluble or sparingly soluble due to the dominant hydrophobic aromatic ring and the poor hydrogen bonding ability of the thiol group.[2][3][4]

-

Alcohols (Methanol, Ethanol): Expected to be soluble. The alcohol can hydrogen bond with the amine group, and its alkyl portion can interact with the nonpolar part of the molecule.[2][4]

-

Polar Aprotic Solvents (DMSO, DMF, Acetone): Likely soluble due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (Toluene, Dichloromethane, Hexane): Expected to have moderate to good solubility in aromatic and chlorinated solvents like toluene and dichloromethane, but poor solubility in aliphatic hydrocarbons like hexane.[2][4]

-

Aqueous Acid/Base: Solubility is expected to increase significantly in acidic solutions (pH < 4) due to the protonation of the amino group, and in sufficiently basic solutions (pH > 10) due to deprotonation of the thiol group.[2]

Part 2: Experimental Determination of Solubility

Trustworthiness and Experimental Design: The Oxidation Challenge

A critical, often overlooked, aspect of determining the solubility of thiols is their propensity for oxidative dimerization to disulfides.[3] This reaction is accelerated by oxygen, base, and trace metal catalysts. The resulting disulfide has vastly different physicochemical properties and lower solubility in many solvents, leading to inaccurate and erroneously low solubility measurements.

Self-Validating Protocol Consideration: To ensure trustworthiness, all experimental protocols must incorporate steps to mitigate oxidation. This includes the use of de-gassed solvents, performing experiments under an inert atmosphere (e.g., nitrogen or argon), and preparing samples immediately before analysis.

Quantitative Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for quantitative solubility determination due to its reliability and direct measurement of equilibrium.[5]

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Protocol:

-

Solvent Preparation: For each solvent to be tested, sparge with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Sample Preparation: Add an excess amount of solid 4-Amino-3-methylbenzene-1-thiol to a series of amber glass vials. The excess should be clearly visible to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the de-gassed solvent to each vial.

-

Inerting: Gently blow a stream of nitrogen or argon over the liquid surface for ~30 seconds before tightly sealing the vial with a PTFE-lined cap.

-

Equilibration: Place the vials in a constant temperature orbital shaker (e.g., 25°C ± 0.5°C). Agitate for a sufficient duration (24 to 48 hours is typical) to ensure equilibrium is reached.

-

Sample Collection: Remove vials from the shaker and allow them to stand at the same temperature until the excess solid has settled.

-

Filtration: Carefully withdraw a known volume of the supernatant using a glass syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is an ideal method for quantifying the solute concentration due to its specificity and sensitivity.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water with a modifier like 0.1% formic acid (to ensure the amine is protonated and gives sharp peaks) is recommended.

-

Detection: A UV detector set to the λ_max of the compound (likely in the 240-280 nm range) should be used.

-

Calibration: A multi-point calibration curve must be generated using standard solutions of 4-Amino-3-methylbenzene-1-thiol of known concentration to ensure accurate quantification.

Part 3: Data Presentation and Influencing Factors

While specific quantitative data for 4-Amino-3-methylbenzene-1-thiol is not publicly available, the following table summarizes the predicted solubility based on its chemical structure and analogy to 4-aminobenzenethiol.[2][4] This table should be populated with experimentally determined values.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Value (mg/mL at 25°C) |

| Water | Polar Protic | Sparingly Soluble / Insoluble | To be determined |

| Methanol | Polar Protic | Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Acetone | Polar Aprotic | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | To be determined |

| Dichloromethane | Weakly Polar | Soluble | To be determined |

| Toluene | Nonpolar | Moderately Soluble | To be determined |

| Hexane | Nonpolar | Insoluble | To be determined |

| 1 M HCl (aq) | Aqueous Acid | Soluble (as salt) | To be determined |

| 1 M NaOH (aq) | Aqueous Base | Soluble (as salt) | To be determined |

Part 4: Safety and Handling Considerations

Aromatic thiols and amines require careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous compounds like p-toluenethiol and 4-aminobenzenethiol indicate significant hazards.[6][7]

Primary Hazards:

-

Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[6]

-

Corrosivity: Can cause skin irritation or severe eye damage.[7][8]

-

Stench: Possesses a strong, unpleasant odor characteristic of thiols.[4][8]

Mandatory Handling Procedures:

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[8][9]

-

Storage: Store in a cool, dry, dark, and well-ventilated area. The container must be kept tightly closed and preferably stored under an inert atmosphere (nitrogen) to prevent oxidation.[7][9][10]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

4-Amino-3-methylbenzene-1-thiol is a compound with a complex solubility profile driven by its competing hydrophobic and polar functional groups. It is predicted to be soluble in a range of polar organic solvents but poorly soluble in water and nonpolar aliphatic hydrocarbons. Its solubility is highly dependent on pH, with significant increases expected in both acidic and basic aqueous solutions. The primary experimental challenge is the compound's susceptibility to oxidation, which must be rigorously controlled to obtain accurate data. By employing the robust protocols and safety measures outlined in this guide, researchers can confidently determine the solubility of this versatile molecule, enabling its effective use in drug discovery and materials science.

References

Sources

- 1. physchemres.org [physchemres.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. peptide.com [peptide.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: Surface Functionalization and Self-Assembled Monolayer (SAM) Formation using 4-Amino-3-methylbenzene-1-thiol

Target Audience: Surface Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Biosensor Development, Nanoparticle Functionalization, and Solid-Phase Bioconjugation

Introduction & Mechanistic Rationale

The development of robust self-assembled monolayers (SAMs) on noble metals is foundational to modern biosensor design and nanoparticle-based drug delivery. While standard 4-aminothiophenol (4-ATP) is widely used as a bifunctional linker, it possesses a critical vulnerability: under electrochemical oxidation or surface-enhanced Raman scattering (SERS) conditions, the terminal amines readily undergo radical-radical coupling to form 4,4′-dimercaptoazobenzene (a head-to-tail aniline dimer)[1]. This dimerization depletes the available primary amines needed for downstream conjugation[2].

4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) solves this problem through strategic structural modification. By introducing a methyl group at the 3-position (ortho to the amine), two distinct mechanistic advantages are achieved:

-

Steric Shielding: The bulky methyl group physically obstructs intermolecular radical coupling, preserving the primary amine in its monomeric state for intended bioconjugation.

-

Electronic Modulation: The methyl group exerts an electron-donating (+I) effect, increasing the electron density on the adjacent amine. This enhances its nucleophilicity, driving higher yields during subsequent coupling reactions (e.g., EDC/NHS esterification).

Fig 1: Molecular mechanism of 4-Amino-3-methylbenzene-1-thiol functionalization.

Physicochemical Properties & Solvent Selection

Understanding the physicochemical properties of the linker is critical for optimizing the deposition environment.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | 4-Amino-3-methylbenzene-1-thiol |

| CAS Number | 859763-12-5 |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol |

| Functional Groups | -SH (Chemisorption), -NH₂ (Bioconjugation), -CH₃ (Steric modifier) |

The choice of solvent directly dictates the packing density and orientation of the resulting SAM. For aminothiophenols, the protonation state of the terminal amine must be tightly controlled based on the substrate type[3][4].

Table 2: Solvent Selection Matrix for SAM Deposition

| Solvent System | Target Substrate | Causality / Mechanistic Impact |

|---|---|---|

| Absolute Ethanol | Planar Gold (Au) | Standard polar solvent. Good solubility, but may cause slight amine protonation, leading to electrostatic repulsion and looser SAM packing[3]. |

| Hexane | Planar Gold (Au) | Non-polar solvent. Prevents amine protonation, driving uniform intermolecular interactions and significantly denser SAM formation[3]. |

| Aqueous (pH 3.0) | Gold Nanoparticles | Deliberately protonates the amine to -NH₃⁺, providing electrostatic repulsion that stabilizes the colloid and prevents aggregation during functionalization[4]. |

Experimental Workflows & Methodologies

Fig 2: End-to-end workflow for SAM deposition and downstream bioconjugation.

Protocol A: SAM Deposition on Planar Gold Substrates

This protocol is optimized for creating high-density monolayers for flat biosensor chips (e.g., SPR or QCM sensors).

-

Substrate Cleaning: Immerse the gold substrate in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes at room temperature. (Warning: Piranha solution is highly reactive and explosive in the presence of organics. Handle with extreme care in a fume hood).

-

Rinsing: Rinse the substrate exhaustively with Milli-Q water (18.2 MΩ·cm), followed by absolute ethanol. Dry under a gentle stream of high-purity N₂ gas.

-

Monolayer Incubation: Submerge the clean gold substrate in a 5 mM solution of 4-Amino-3-methylbenzene-1-thiol dissolved in anhydrous hexane. Incubate in the dark at room temperature for 18–24 hours. Note: Hexane is preferred here to prevent amine protonation and maximize packing density[3].

-

Post-Assembly Washing: Remove the substrate and rinse sequentially with hexane and ethanol. Sonicate the substrate in ethanol for 1 minute to remove any physisorbed, non-covalently bound multilayers.

-

Drying: Dry under N₂ gas. The surface is now ready for immediate bioconjugation or characterization.

Protocol B: Functionalization of Gold Nanoparticles (AuNPs)

This protocol utilizes pH-driven electrostatic repulsion to prevent nanoparticle aggregation during thiol chemisorption[4].

-

AuNP Synthesis: Synthesize bare AuNPs via standard citrate reduction (Turkevich method) and cool to room temperature.

-

pH Adjustment: Adjust the pH of the colloidal AuNP solution to exactly 3.0 using 0.1 M HCl. At this pH, the thiol group exhibits maximum affinity for the gold surface, while the basic amine group becomes protonated (-NH₃⁺)[4].

-

Functionalization: Add a 10 mM ethanolic solution of 4-Amino-3-methylbenzene-1-thiol to the acidic AuNP solution at an 8:1 (v/v) ratio.

-

Thermal Incubation: Stir the mixture continuously at 60 °C for 3 hours to drive the thermodynamic formation of the Au-S coordinate covalent bonds.

-

Stabilization: Remove from heat and allow the functionalized colloid to stabilize at room temperature for 48 hours. The resulting nanoparticles will be stabilized by the cationic amine corona.

Protocol C: Downstream Bioconjugation (Peptide/Protein Coupling)

-

Activation of Target: Dissolve the carboxylated target molecule (e.g., a capture antibody or synthetic peptide) in MES buffer (pH 6.0). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) at a 10:1 molar excess relative to the target. React for 15 minutes to form an amine-reactive NHS-ester.

-

Coupling: Apply the activated target solution directly to the 4-Amino-3-methylbenzene-1-thiol functionalized surface. Incubate for 2 hours at room temperature. The nucleophilic terminal amine of the SAM will attack the NHS-ester, forming a stable amide bond.

-

Quenching: Wash the surface with PBS (pH 7.4) and quench any unreacted NHS-esters using 100 mM Ethanolamine for 15 minutes.

Quality Control & Surface Characterization

To ensure a self-validating experimental system, the functionalized surfaces must be characterized prior to downstream bioconjugation.

-

Attenuated Total Reflectance (ATR) FTIR: Successful SAM formation is confirmed by the complete disappearance of the S-H stretching band (~2550 cm⁻¹), indicating the formation of the Au-S bond. Furthermore, the presence of N-H stretching modes (~3300–3400 cm⁻¹) and aromatic C=C stretches will confirm the integrity of the exposed aminophenyl ring[5].

-

X-ray Photoelectron Spectroscopy (XPS): XPS is the gold standard for verifying SAM orientation and chemical states. Look for the S 2p doublet at ~162 eV, which is characteristic of bound thiolate (Au-S). The N 1s peak should appear at ~399 eV for the free amine (-NH₂). If the N 1s peak shifts to >401 eV, it indicates unwanted protonation (-NH₃⁺) or hydrogen bonding, which may require adjusting the washing solvents[1][3].

References

-

Sigma-Aldrich. 4-amino-3-methylbenzene-1-thiol | 859763-12-5. Retrieved from:

-

[3] Takahari, M., & Kondo, T. (2020). Construction of Self-Assembled Monolayer of 4-Aminothiophenol (4-ATP) on Au(100) Substrate. Ochanomizu University. Retrieved from:

-

[4] Analytical Chemistry - ACS Publications. (2013). 4-Aminothiophenol Functionalized Gold Nanoparticle-Based Colorimetric Sensor for the Determination of Nitramine Energetic Materials. Retrieved from:

-

[5] ResearchGate. FTIR spectra of 4-aminothiophenol self-assembled monolayer deposited on a gold substrate. Retrieved from:

-

[1] Langmuir - ACS Publications. Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Retrieved from:

-

[2] Journal of Materials Research - Cambridge Core. (2019). Synthesis of multi-branched gold nanostructures and their surface-enhanced Raman scattering properties of 4-aminothiophenol. Retrieved from:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of multi-branched gold nanostructures and their surface-enhanced Raman scattering properties of 4-aminothiophenol | Journal of Materials Research | Cambridge Core [cambridge.org]

- 3. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating 4-Amino-3-methylbenzene-1-thiol as a Novel Radioprotective Agent

Abstract: The development of effective and non-toxic radioprotective agents is a critical objective for medical, occupational, and defense applications. Aminothiols represent a promising class of compounds, with their efficacy rooted in well-documented mechanisms of free-radical scavenging and biological modulation. This guide focuses on 4-Amino-3-methylbenzene-1-thiol, a structurally distinct aromatic aminothiol, as a candidate for radioprotective drug development. While established data on this specific molecule is nascent, its chemical architecture—featuring a nucleophilic thiol, an amino group, and a methyl-substituted benzene ring—provides a strong rationale for its investigation. This document serves as a comprehensive technical guide for researchers, outlining the theoretical basis for its potential efficacy and providing detailed protocols for its synthesis, in vitro screening, and in vivo validation.

Part 1: Introduction and Theoretical Framework

Ionizing radiation induces cellular damage primarily through the radiolysis of water, which generates highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[1][2] These ROS can indiscriminately damage critical biomolecules, including DNA, lipids, and proteins, leading to cell death, mutagenesis, and tissue damage.[3][4] Radioprotective agents are compounds administered before radiation exposure to mitigate these harmful effects.[5]

The aminothiol class of compounds, most notably Amifostine (WR-2721), has been a cornerstone of radioprotector research.[6][7] Their mechanism of action is multifaceted, involving direct scavenging of free radicals, donation of hydrogen atoms to repair damaged DNA, and induction of transient hypoxia in normal tissues.[8][9][10]

1.1. Rationale for Investigating 4-Amino-3-methylbenzene-1-thiol

4-Amino-3-methylbenzene-1-thiol presents a compelling structural motif for radioprotection.

-

The Thiol (-SH) Group: This is the primary functional group responsible for radical scavenging. The sulfur atom can readily donate a hydrogen atom to neutralize ROS, thereby becoming a relatively stable thiyl radical itself.[11][12]

-

The Aromatic Ring: The benzene ring influences the compound's lipophilicity, potentially affecting its biodistribution, cellular uptake, and localization near critical targets like nuclear DNA.

-

The "Magic Methyl" (-CH3) Group: The addition of a methyl group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.[13] It can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which may improve membrane permeability.

-

The Amino (-NH2) Group: This basic functional group can facilitate interaction with the negatively charged phosphate backbone of DNA, increasing the local concentration of the protective thiol moiety near this critical target.[10]

1.2. Proposed Mechanism of Radioprotection

The primary proposed mechanism for 4-Amino-3-methylbenzene-1-thiol is the direct scavenging of radiation-induced free radicals. Upon exposure to ionizing radiation, the compound's thiol group can neutralize ROS before they can inflict damage on cellular components. This process is visualized in the signaling pathway below.

Caption: Proposed free-radical scavenging mechanism of 4-Amino-3-methylbenzene-1-thiol.

Part 2: Preclinical Development and Experimental Protocols

This section provides a systematic workflow and detailed protocols for the preclinical evaluation of 4-Amino-3-methylbenzene-1-thiol.

2.1. Synthesis and Physicochemical Characterization